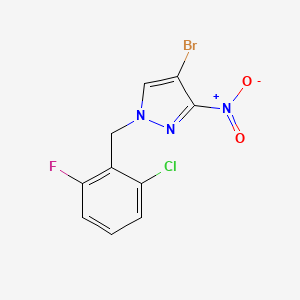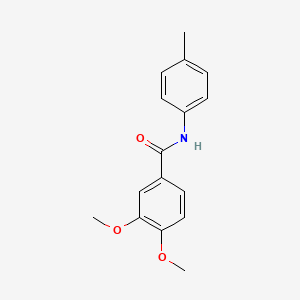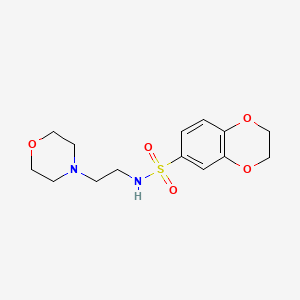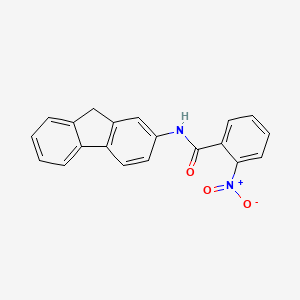
1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T, is a fluorescent dye that is widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Thioflavin T has been extensively studied for its ability to bind to amyloid fibrils and emit fluorescence, making it a valuable tool for the detection and quantification of these protein aggregates.
科学研究应用
Thioflavin T has a wide range of scientific research applications, particularly in the field of neurodegenerative diseases. It is commonly used to detect and quantify amyloid fibrils in tissue samples, such as brain tissue from Alzheimer's disease patients. Thioflavin T can also be used to study the kinetics of amyloid fibril formation and to screen for potential drugs that can inhibit this process.
作用机制
Thioflavin T binds to amyloid fibrils through hydrophobic interactions and forms a complex that emits fluorescence upon excitation. The exact mechanism of 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T binding to amyloid fibrils is not fully understood, but it is thought to involve interactions with the beta-sheet structure of the protein aggregates.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects in vivo. It is considered to be a non-toxic dye that is safe for use in laboratory experiments.
实验室实验的优点和局限性
Thioflavin T has several advantages for laboratory experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a wide range of experimental techniques. However, there are also limitations to its use, such as its potential interference with other fluorescent dyes and its inability to distinguish between different types of amyloid fibrils.
未来方向
There are several future directions for the use of 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in scientific research. One area of interest is the development of new fluorescent dyes that can detect and quantify protein aggregates other than amyloid fibrils. Another area of research is the use of this compound T in conjunction with other experimental techniques, such as mass spectrometry and electron microscopy, to gain a more comprehensive understanding of protein aggregation. Additionally, this compound T may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
合成方法
Thioflavin T can be synthesized through a multi-step process that involves the condensation of 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with 3-thienylaldehyde in the presence of a base, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then purified through recrystallization.
属性
IUPAC Name |
1,3-dimethyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-12-9(14)8(5-7-3-4-17-6-7)10(15)13(2)11(12)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVYPVDUEOIJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CSC=C2)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)


![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)
